molecular formula C22H24N2O4 B2930786 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-isopropylphenyl)acetamide CAS No. 952961-85-2

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-isopropylphenyl)acetamide

Cat. No.: B2930786
CAS No.: 952961-85-2
M. Wt: 380.444
InChI Key: CXBSAVUKVGPSQV-UHFFFAOYSA-N
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Description

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-isopropylphenyl)acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-isopropylphenyl)acetamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Attachment of Phenyl Groups: The 3,4-dimethoxyphenyl and 4-isopropylphenyl groups are introduced through nucleophilic substitution reactions.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-isopropylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-isopropylphenyl)acetamide would depend on its specific biological target. Generally, isoxazole derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-methylphenyl)acetamide
  • 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-ethylphenyl)acetamide
  • 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-tert-butylphenyl)acetamide

Uniqueness

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-isopropylphenyl)acetamide is unique due to the specific combination of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the isoxazole ring and the specific substituents on the phenyl rings contribute to its distinct properties compared to similar compounds.

Properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-14(2)15-5-8-17(9-6-15)23-22(25)13-18-12-20(28-24-18)16-7-10-19(26-3)21(11-16)27-4/h5-12,14H,13H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBSAVUKVGPSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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